molecular formula C9H7ClN2O B021222 1-methyl-1H-indazole-3-carbonyl chloride CAS No. 106649-02-9

1-methyl-1H-indazole-3-carbonyl chloride

Cat. No. B021222
M. Wt: 194.62 g/mol
InChI Key: NPNWVMBPSINFBV-UHFFFAOYSA-N
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Description

1-methyl-1H-indazole-3-carbonyl chloride is a chemical compound with the empirical formula C9H7ClN2O and a molecular weight of 194.62 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 1-methyl-1H-indazole-3-carbonyl chloride consists of a 1H-indazole ring substituted at the 1-position with a methyl group and at the 3-position with a carbonyl chloride group .


Physical And Chemical Properties Analysis

1-methyl-1H-indazole-3-carbonyl chloride is a solid substance . It has an empirical formula of C9H7ClN2O and a molecular weight of 194.62 .

Scientific Research Applications

  • Reactivity Studies and NMR Analysis : It is used for studying the reactivity of indazoles and benzotriazoles towards N-methylation and their 1H nuclear magnetic resonance (NMR) spectra (Palmer, Findlay, Kennedy, & McIntyre, 1975).

  • Formation of N-heterocyclic Carbenes and Metal Complexes : The compound is utilized in forming N-heterocyclic carbenes, undergoing ring transformations, and forming complexes with various metals (Guan, Gjikaj, & Schmidt, 2014).

  • Photochemical Applications : It plays a role in photochemistry to produce aromatic nitrenium ions and various nitrenium compounds (Georgarakis, Schmid, & Hansen, 1979).

  • Synthesis of Indazoles : The chemical is used in the preparation of indazoles via metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes (Counceller, Eichman, Wray, Welin, & Stambuli, 2012).

  • Synthesis of 2H-Indazole Derivatives : It assists in the synthesis of 2H-indazole derivatives and their compounds (Molina, Arques, & Vinader, 1990).

  • Oxadiazoles Synthesis : The compound is also used in synthesizing 1,2,4- and 1,3,4-oxadiazoles (Obushak, Pokhodylo, Pidlypnyi, & Matiichuk, 2008).

  • Pharmaceutical Research : In pharmaceuticals, 1,3,5-substituted indoles and indazoles, including this compound, are investigated as receptor antagonists for conditions like asthma (Matassa et al., 1990).

  • Antispermatogenic Activity : It's involved in studies exploring antispermatogenic activity and inhibiting spermatogenesis (Corsi & Palazzo, 1976).

  • OLED Applications : Some indazoles, potentially including this derivative, are considered for OLED applications due to their high fluorescence quantum yields and thermal stability (Zhang et al., 2013).

  • Anticancer Potential : Derivatives of this compound have shown antiproliferatory activities in various cancer cells and non-small cell lung cancer models (郭瓊文, 2006).

Safety And Hazards

1-methyl-1H-indazole-3-carbonyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It reacts violently with water, liberating toxic gas . It should be stored locked up in a well-ventilated place, and its container should be kept tightly closed .

Future Directions

Indazole derivatives, including 1-methyl-1H-indazole-3-carbonyl chloride, have shown a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the medicinal properties of indazole derivatives are expected to be explored further in the future for the treatment of various pathological conditions .

properties

IUPAC Name

1-methylindazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-12-7-5-3-2-4-6(7)8(11-12)9(10)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNWVMBPSINFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427415
Record name 1-methyl-1H-indazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-indazole-3-carbonyl chloride

CAS RN

106649-02-9
Record name 1-methyl-1H-indazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred suspension of 1-methyl-indazole-3-carboxylic acid (0.68 g, 3.86 mol) in anhydrous ether (50 ml) was treated with thionyl chloride (0.28 ml, 3.84 mol) and a few drops of dimethylformamide. After stirring for one hour the solid dissolved. The solvent was evaporated to give 1-methyl-indazole-3-carbonyl chloride as a yellow solid (0.75 g, 100%).
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-1H-indazole-3-carbonyl chloride
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1-methyl-1H-indazole-3-carbonyl chloride
Reactant of Route 5
1-methyl-1H-indazole-3-carbonyl chloride
Reactant of Route 6
1-methyl-1H-indazole-3-carbonyl chloride

Citations

For This Compound
3
Citations
G Furlotti, MA Alisi, C Apicella… - Journal of medicinal …, 2012 - ACS Publications
… 15 was prepared according to the procedure used for compound 11q starting from commercially available 1-methyl-1H-indazole-3-carbonyl chloride (13) using 1-[1-(phenylmethyl)-4-…
Number of citations: 30 pubs.acs.org
EVV Reddy, J Ramanatham, N Devanna… - Journal of …, 2013 - Wiley Online Library
… To a well stirred mixture of copper (I) cyanide (4.98 g, 0.05 mol), toluene (24 mL) and acetonitrile (72 mL) was added 1-methyl-1H-indazole-3-carbonyl chloride (5) (8.0 g, 0.04 mol) in …
Number of citations: 3 onlinelibrary.wiley.com
J Sakaguchi, N Iwasaki, Y Iwanaga, T Saito… - Chemical and …, 2001 - jstage.jst.go.jp
… -3-carboxamide (40d) A mixture of endo-3-amino-9-benzyl9-azabicyclo[3.3.1]nonane (13.8g, 59.9mmol), Et3N (6.60g, 65.2mmol) and 1-methyl-1H-indazole-3-carbonyl chloride 39d (…
Number of citations: 15 www.jstage.jst.go.jp

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